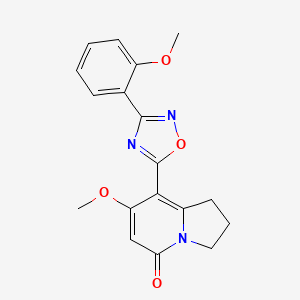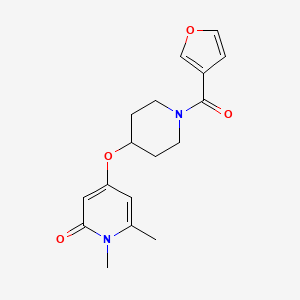![molecular formula C19H16ClN5O3 B2623548 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 1286697-46-8](/img/structure/B2623548.png)
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety
準備方法
The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, which is then functionalized with a chloro group. The triazole ring is introduced through a cyclization reaction involving appropriate precursors. The final step involves the attachment of the ethoxyphenyl acetamide side chain. Reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole and quinazoline rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline moiety, resulting in reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
科学的研究の応用
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole and quinazoline rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar compounds include other triazoloquinazolines and triazolothiadiazines. Compared to these compounds, 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of the ethoxyphenyl acetamide side chain. This uniqueness contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-2-28-14-6-4-13(5-7-14)22-17(26)10-25-19(27)24-11-21-16-9-12(20)3-8-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSHPDZHLZLQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole](/img/structure/B2623465.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)


![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-7-(acetyloxy)-3,4,7,13,14,14a,15,15a,16a,16b-decahydro-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-12H-cyclotridec[d]oxireno[f]isoindole-8,11,12-trione](/img/structure/B2623473.png)
![N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2623474.png)


![Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2623480.png)

![5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one](/img/structure/B2623482.png)
![4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2623484.png)
![N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2623486.png)
![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2623488.png)
